Selenodiglutathione

Description

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylselanylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O12S2Se/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-41-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZZQVPWMCGSB-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS[Se]SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS[Se]SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O12S2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315520 | |

| Record name | Selenodiglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33944-90-0 | |

| Record name | Selenodiglutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33944-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenodiglutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033944900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenodiglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Selenodiglutathione

This guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of selenodiglutathione (GSSeSG), tailored for researchers, scientists, and professionals in drug development.

Core Structure and Properties

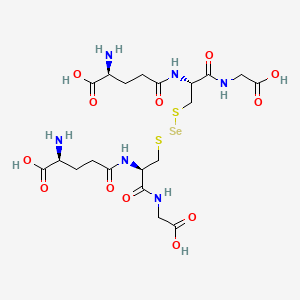

This compound is a key intermediate in the metabolism of selenium. Structurally, it is a thioselenide where a central selenium atom is covalently bonded to the sulfur atoms of two separate glutathione (B108866) molecules.[1] Glutathione itself is a tripeptide composed of glutamate, cysteine, and glycine. The formation of this compound represents the initial step in the incorporation of inorganic selenite (B80905) into a biological framework.[1]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₂N₆O₁₂S₂Se | PubChem CID 108069[1] |

| Molecular Weight | 691.6 g/mol | PubChem CID 108069[1] |

| CAS Number | 33944-90-0 | PubChem CID 108069[1] |

| Synonyms | GSSeSG, Seleno-di-glutathione, Bis(glutathione) selenide (B1212193) | PubChem CID 108069[1] |

Experimental Protocols

The primary method for the synthesis of this compound involves the reaction of reduced glutathione (GSH) with sodium selenite (Na₂SeO₃) in an aqueous solution.[2]

Materials:

-

Reduced Glutathione (GSH)

-

Sodium Selenite (Na₂SeO₃)

-

Deionized Water

-

Hydrochloric Acid (HCl) for pH adjustment (optional)

-

Buffer solution (e.g., phosphate (B84403) buffer)

Protocol:

-

Prepare an aqueous solution of reduced glutathione (GSH).

-

Prepare an aqueous solution of sodium selenite (Na₂SeO₃).

-

Under controlled temperature and constant stirring, add the sodium selenite solution to the glutathione solution. A molar ratio of 4:1 (GSH:Selenite) has been reported to be effective.

-

The reaction proceeds rapidly, with the formation of this compound (GSSeSG) and oxidized glutathione (GSSG) as the primary products.[2] The reaction can be monitored by observing changes in the UV-Vis spectrum.

-

Optionally, the pH of the solution can be adjusted to be acidic, which has been reported to favor the formation of selenotrisulfides.

Purification: Purification of this compound can be achieved using high-performance liquid chromatography (HPLC).[3]

-

Column: A reverse-phase C18 column is suitable for separating GSSeSG from unreacted GSH, GSSG, and other byproducts.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile, often with a small amount of a modifying agent like trifluoroacetic acid, can be used.

-

Detection: The elution of GSSeSG can be monitored using a UV detector or, for more specific detection of the selenium-containing compound, by coupling the HPLC system to an inductively coupled plasma mass spectrometer (ICP-MS).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the amino acid residues of the two glutathione molecules. Due to the complexity of the molecule, 2D NMR techniques such as COSY and TOCSY may be necessary for complete assignment.

-

⁷⁷Se NMR: Selenium-77 is a spin-1/2 nucleus with a natural abundance of 7.63%, making ⁷⁷Se NMR a valuable tool for directly probing the selenium environment.[4][5] The chemical shift of the ⁷⁷Se nucleus in GSSeSG is highly sensitive to its chemical environment.[6] For selenenyl sulfides (R-Se-S-R'), the ⁷⁷Se chemical shifts are reported to be in the range of 250–340 ppm (relative to (CH₃)₂Se).[6]

Experimental Parameters for ⁷⁷Se NMR (General):

-

Spectrometer: A high-field NMR spectrometer.

-

Solvent: A suitable deuterated solvent, such as D₂O.

-

Reference: Dimethyl selenide ((CH₃)₂Se) is a common external reference.[4]

-

Acquisition: A standard 1D pulse sequence with proton decoupling is typically used. Due to the low natural abundance and potentially long relaxation times of ⁷⁷Se, a significant number of scans may be required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. The characteristic isotopic pattern of selenium (with major isotopes ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se) provides a clear signature for selenium-containing compounds.[3]

Signaling Pathways and Logical Relationships

The initial step in the metabolism of selenite involves its reaction with reduced glutathione (GSH) to form this compound (GSSeSG). This reaction is crucial for the detoxification of selenite and its subsequent incorporation into selenoproteins.

This compound is a substrate for mammalian thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that maintains cellular redox balance. The reduction of GSSeSG by TrxR is a critical step in the pathway leading to the formation of selenide, which can then be incorporated into selenoproteins.[7]

References

- 1. This compound | C20H32N6O12S2Se | CID 108069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interaction of glutathione and sodium selenite in vitro investigated by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of selenium-containing glutathione S-conjugates in a yeast extract by two-dimensional liquid chromatography with inductively coupled plasma MS and nanoelectrospray MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]

- 5. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Formation of Selenodiglutathione from Selenite and Glutathione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of selenodiglutathione (GS-Se-SG) from the reaction of selenite (B80905) and glutathione (B108866) (GSH). It details the underlying chemical mechanisms, kinetic parameters, and established experimental protocols for its synthesis, purification, and characterization. Furthermore, this guide explores the significant biological implications of GS-Se-SG, particularly its role in inducing apoptosis and its emerging potential in cancer therapy and drug development. The information is presented to be a valuable resource for researchers and professionals working in the fields of selenium biochemistry, redox biology, and oncology.

Introduction

Selenium is an essential trace element with a profound impact on human health, primarily through its incorporation into selenoproteins. The inorganic form, selenite (SeO₃²⁻), is a common dietary source of selenium. Upon entering the biological system, selenite undergoes a series of reductive reactions, with glutathione (GSH), the most abundant intracellular thiol, playing a pivotal role. The initial and critical step in this metabolic pathway is the formation of this compound (GS-Se-SG).[1] This intermediate is not merely a transient species but a potent biomolecule with significant cytotoxic and signaling properties.[2][3] Understanding the formation and biological activity of GS-Se-SG is crucial for elucidating the mechanisms of selenium's action in both its essential and therapeutic capacities.

Chemical Reaction and Mechanism

The formation of this compound from selenite and glutathione is a multi-step redox reaction. The overall stoichiometry of the reaction is as follows:

SeO₃²⁻ + 4GSH + 2H⁺ → GS-Se-SG + GSSG + 3H₂O [4]

The reaction proceeds through the formation of an initial intermediate, glutathione-S-selenite (GS-SeO₂⁻), which is formed by the nucleophilic attack of the thiolate group of GSH on selenite.[5] This intermediate is unstable and reacts further with glutathione.

The proposed mechanism involves the following key steps:

-

Formation of Glutathione-S-selenite (GS-SeO₂⁻): GSH + SeO₃²⁻ ⇌ GS-SeO₂⁻ + OH⁻

-

Protonation of the Intermediate: GS-SeO₂⁻ + H⁺ ⇌ GS-SeO₂H

-

Further Reaction with Glutathione: The subsequent reactions are complex and can proceed through different pathways, ultimately leading to the formation of this compound (GS-Se-SG) and oxidized glutathione (GSSG). One proposed pathway involves the reaction of GS-SeO₂H with another molecule of GSH.

The reaction kinetics are influenced by several factors, most notably pH. The formation of the initial intermediate, GS-SeO₂⁻, is favored under acidic conditions.[5]

Quantitative Data on Reaction Kinetics

The reaction between selenite and glutathione is complex, and the reported kinetic data can vary depending on the experimental conditions. The initial reaction to form the glutathione-S-selenite intermediate is reversible.[5] The subsequent reactions leading to this compound are less well-characterized in terms of specific rate constants.

| Parameter | Value | Conditions | Reference |

| pKa of GS-SeO₂H | 1.9 (at 25 °C) | Aqueous solution | [5] |

| UV Absorption Maximum of GS-SeO₂⁻ | 259 nm | Aqueous solution | [5] |

| Apparent Second-Order Rate Constant (k_obs) of NO• with GSH | 0.080 ± 0.008 M⁻¹s⁻¹ | pH 7.4, 37°C | [6] |

Experimental Protocols

Synthesis of this compound (GS-Se-SG)

This protocol is adapted from the method originally described by Ganther (1971).[7]

Materials:

-

Sodium Selenite (Na₂SeO₃)

-

Reduced Glutathione (GSH)

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Acetate (B1210297), 2 M

-

Dowex 50 cation exchange resin

Procedure:

-

Reaction Mixture Preparation: Prepare a solution of 0.1 M sodium selenite in water. In a separate container, prepare a 0.1 M solution of GSH.

-

Reaction Initiation: Mix the selenite and GSH solutions in a molar ratio of 1:4 (selenite:GSH) under acidic conditions. This can be achieved by adding the reactants to 0.1 M HCl. For example, mix 10 µL of 0.1 M selenium dioxide solution with 60 µL of 0.1 M HCl, followed by the addition of 40 µL of 0.1 M GSH.[7]

-

Incubation: Allow the reaction to proceed at room temperature. The reaction is rapid, and the formation of GS-Se-SG occurs within minutes.

-

pH Adjustment: For biological assays, adjust the pH of the GS-Se-SG solution to 7.0 by adding 2 M sodium acetate immediately before use.[7]

Purification of this compound

Purification of GS-Se-SG from the reaction mixture, which also contains GSSG and unreacted GSH, can be achieved using cation exchange chromatography.[7]

Materials:

-

Dowex 50 cation exchange resin

-

Appropriate buffers for elution

Procedure:

-

Column Preparation: Pack a chromatography column with Dowex 50 resin and equilibrate it with the appropriate starting buffer.

-

Sample Loading: Load the reaction mixture onto the column.

-

Elution: Elute the column with a suitable buffer gradient. The separation of GS-Se-SG and GSSG can be monitored by UV absorbance at 263 nm.[7]

-

Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of GS-Se-SG using techniques such as HPLC-ICP-MS or ESI-MS/MS.

Quantification and Characterization

Spectrophotometry: The concentration of GS-Se-SG can be determined spectrophotometrically using a millimolar extinction coefficient of 1.87 at 263 nm.[7]

Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the identification and characterization of GS-Se-SG and its intermediates.[8]

High-Performance Liquid Chromatography (HPLC): HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS) allows for the separation and sensitive detection of selenium-containing compounds like GS-Se-SG.[9]

Biological Significance and Signaling Pathways

This compound is a highly bioactive molecule that plays a significant role in the cytotoxic effects of selenite. It is a more potent inhibitor of cell growth than selenite itself.[10] The primary mechanism of its cytotoxicity is the induction of apoptosis.[7][10]

Induction of Apoptosis

GS-Se-SG induces apoptosis through a pathway that involves the tumor suppressor protein p53 and the generation of reactive oxygen species (ROS).[3][10]

Signaling Pathway of GS-Se-SG Induced Apoptosis:

Caption: GS-Se-SG induced apoptosis pathway.

The proposed signaling cascade is as follows:

-

ROS Generation: GS-Se-SG, in the presence of intracellular thiols, leads to the production of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[3]

-

p53 Activation: The increase in oxidative stress activates the tumor suppressor protein p53.[10]

-

Bax Activation: Activated p53 upregulates the pro-apoptotic protein Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria and induces MOMP, leading to the release of cytochrome c.

-

Caspase Activation: Cytochrome c release triggers the activation of the initiator caspase-9, which in turn activates the executioner caspase-3.

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Role in Drug Development and Cancer Therapy

The potent and selective cytotoxicity of this compound against cancer cells makes it an attractive candidate for cancer therapy.[2][11]

Direct Therapeutic Agent

In vitro studies have demonstrated that GS-Se-SG is a more effective antiproliferative agent than selenite against a range of cancer cell lines.[2] Its ability to induce apoptosis in cancer cells suggests its potential as a standalone chemotherapeutic agent.

Combination Therapy

Selenium compounds, including selenite which is the precursor to GS-Se-SG, have been shown to enhance the efficacy of conventional cancer therapies like chemotherapy and radiotherapy.[5] The formation of GS-Se-SG and the subsequent induction of oxidative stress and apoptosis are believed to contribute to this synergistic effect.

Prodrug and Drug Delivery

The formation of GS-Se-SG from selenite and glutathione within the tumor microenvironment, which is often characterized by higher levels of glutathione, presents an opportunity for a targeted, prodrug approach. Selenite could be administered as a relatively less toxic prodrug that is converted to the highly cytotoxic GS-Se-SG preferentially in cancer cells.

Experimental Workflow for Investigating GS-Se-SG as a Therapeutic Agent:

Caption: Workflow for preclinical evaluation of GS-Se-SG.

Conclusion

The formation of this compound from selenite and glutathione is a fundamental process in selenium metabolism with significant biological consequences. As a potent inducer of apoptosis, GS-Se-SG holds considerable promise as a therapeutic agent in oncology. Further research into its precise reaction kinetics, cellular uptake mechanisms, and in vivo efficacy is warranted to fully realize its potential in drug development. This guide provides a solid foundation for researchers and professionals to delve deeper into the fascinating and complex chemistry and biology of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Selenium Anticancer Properties and Impact on Cellular Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of glutathione and sodium selenite in vitro investigated by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reduction of the selenotrisulfide derivative of glutathione to a persulfide analog by glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Selenodiglutathione in Selenium Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium, an essential trace element, is integral to human health, primarily through its incorporation into selenoproteins, which play critical roles in antioxidant defense, redox signaling, and thyroid hormone metabolism. The metabolic pathway of selenium is complex, involving a series of reduction and incorporation steps. Selenodiglutathione (GS-Se-SG) emerges as a pivotal, albeit transient, intermediate in this process. Formed from the reaction of selenite (B80905) with glutathione (B108866) (GSH), GS-Se-SG stands at a metabolic crossroads, subject to enzymatic reduction by two key cellular redox systems: the glutathione and thioredoxin systems. This technical guide provides an in-depth exploration of the role of GS-Se-SG in selenium metabolism, detailing its formation, subsequent enzymatic reduction, and the analytical methodologies used for its study. Quantitative data on enzyme kinetics are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area of selenium biochemistry.

Introduction

The biological functions of selenium are primarily executed by selenoproteins, a class of proteins containing the 21st amino acid, selenocysteine (B57510). The journey of dietary selenium, often in the form of selenite (SeO₃²⁻), to its final incorporation into these vital proteins is a multi-step process. A key event in this pathway is the initial formation of this compound (GS-Se-SG), a conjugate of selenium with two molecules of the ubiquitous cellular antioxidant, glutathione.[1][2] This intermediate is then targeted by cellular reductase systems, leading to the production of hydrogen selenide (B1212193) (H₂Se), the precursor for selenocysteine biosynthesis. Understanding the kinetics and regulation of GS-Se-SG metabolism is crucial for elucidating the mechanisms of selenoprotein synthesis and the overall homeostasis of selenium in the cell.

Formation of this compound

The formation of GS-Se-SG is a non-enzymatic reaction that occurs upon the exposure of selenite to the thiol-rich intracellular environment, where glutathione is the most abundant low-molecular-weight thiol.[2] The reaction proceeds as follows:

SeO₃²⁻ + 4 GSH + 2H⁺ → GS-Se-SG + GSSG + 3H₂O

This initial step effectively captures inorganic selenium and converts it into an organic form that can be further metabolized by specific cellular enzymes.

Enzymatic Reduction of this compound

GS-Se-SG is a substrate for two major cellular oxidoreductase systems: the glutathione system and the thioredoxin system. The relative contribution of each system to GS-Se-SG reduction in vivo is an area of ongoing research.

Reduction by Glutathione Reductase

Glutathione reductase (GR), a flavoenzyme, catalyzes the NADPH-dependent reduction of glutathione disulfide (GSSG). It can also reduce GS-Se-SG, although with significantly different kinetics compared to its primary substrate. Studies with rat liver glutathione reductase have shown a very slow but continuous oxidation of NADPH in the presence of GS-Se-SG, suggesting a low catalytic efficiency for this reaction.[2]

Reduction by Thioredoxin Reductase

Mammalian thioredoxin reductase (TrxR), a selenoprotein itself, is a key enzyme in the thioredoxin system. In contrast to glutathione reductase, mammalian TrxR exhibits a much more robust activity towards GS-Se-SG. The reaction is characterized by a rapid initial oxidation of NADPH, followed by a sustained, high rate of NADPH consumption.[2] This process is oxygen-dependent, indicating the involvement of reactive oxygen species in a redox cycling mechanism.[2] The rate of this reaction is also enhanced in the presence of GSH.[2]

Quantitative Data

Precise kinetic parameters for the enzymatic reduction of GS-Se-SG are essential for building accurate models of selenium metabolism. While comprehensive data remains an active area of investigation, the following table summarizes the available quantitative information.

| Enzyme | Substrate | Km | kcat | Source Organism | Notes |

| Glutathione Reductase | This compound | Not Reported | Not Reported | Rat Liver | Characterized by very slow NADPH oxidation.[2] |

| Thioredoxin Reductase | This compound | Not Reported | Not Reported | Calf Thymus | Exhibits a fast initial reaction and sustained NADPH oxidation.[2] |

| Glutathione Reductase | GSSG | 0.154 ± 0.015 mM | Not Reported | Bovine Liver | For comparison with the primary substrate.[3] |

| Glutathione Reductase | NADPH | 0.063 ± 0.008 mM | Not Reported | Bovine Liver | For comparison with the primary substrate.[3] |

Note: The lack of reported Km and kcat values for GS-Se-SG highlights a significant gap in the current understanding and an important area for future research.

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked to the major cellular redox systems. The following diagrams illustrate these relationships.

Experimental Protocols

Synthesis and Purification of this compound (GS-Se-SG)

Objective: To synthesize and purify GS-Se-SG for use in enzymatic assays.

Materials:

-

Selenium dioxide (SeO₂)

-

Glutathione (GSH), reduced form

-

Hydrochloric acid (HCl)

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of selenium dioxide in deionized water.

-

In a reaction tube, mix 10 µL of 0.1 M SeO₂, 60 µL of 0.1 M HCl, and 40 µL of 0.1 M GSH.

-

Incubate the reaction mixture at room temperature for 1 minute.

-

Separate the reaction products (GS-Se-SG and GSSG) by reverse-phase HPLC on a C18 column using an isocratic elution with water adjusted to pH 2 with HCl.

-

Monitor the elution profile at 263 nm. GS-Se-SG will elute as a distinct peak.

-

Collect the fraction containing GS-Se-SG.

-

The concentration of the purified GS-Se-SG can be determined spectrophotometrically using a molar extinction coefficient of 1.87 mM⁻¹cm⁻¹ at 263 nm.

Assay for Glutathione Reductase Activity with GS-Se-SG

Objective: To measure the rate of NADPH oxidation by glutathione reductase in the presence of GS-Se-SG.

Materials:

-

Purified rat liver glutathione reductase

-

This compound (GS-Se-SG) solution (prepared as in 6.1)

-

NADPH solution

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Assay buffer

-

200 µM NADPH

-

A known concentration of glutathione reductase (e.g., 40 nM)

-

-

Initiate the reaction by adding a specific concentration of GS-Se-SG (e.g., 10 µM).

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm).

Assay for Thioredoxin Reductase Activity with GS-Se-SG

Objective: To measure the rate of NADPH oxidation by thioredoxin reductase in the presence of GS-Se-SG.

Materials:

-

Purified mammalian thioredoxin reductase

-

This compound (GS-Se-SG) solution (prepared as in 6.1)

-

NADPH solution

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Assay buffer

-

200 µM NADPH

-

A known concentration of thioredoxin reductase (e.g., 0.1 µM)

-

-

Initiate the reaction by adding a specific concentration of GS-Se-SG (e.g., 5-20 µM).

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm).

-

For anaerobic measurements, the reaction mixture should be deoxygenated by bubbling with argon, and the reaction should be carried out in a sealed cuvette.

Quantification of GS-Se-SG in Biological Samples by HPLC-ICP-MS

Objective: To accurately quantify the concentration of GS-Se-SG in cell lysates or tissue homogenates.

Principle: This method combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and elemental specificity of inductively coupled plasma mass spectrometry (ICP-MS). Isotope dilution analysis can be employed for absolute quantification.

Materials:

-

HPLC system coupled to an ICP-MS instrument

-

C18 or other suitable reverse-phase column

-

Mobile phase (e.g., aqueous formic acid)

-

GS-Se-SG standard of known concentration

-

Isotopically enriched selenium standard (e.g., ⁷⁷Se) for isotope dilution

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation)

Procedure (General Outline):

-

Sample Preparation:

-

Homogenize cells or tissues in a suitable buffer on ice.

-

Precipitate proteins using an acid such as perchloric acid.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC-ICP-MS Analysis:

-

Inject the prepared sample onto the HPLC column.

-

Separate the components using an appropriate gradient of the mobile phase.

-

Introduce the HPLC eluent into the ICP-MS.

-

Monitor the selenium-specific isotopes (e.g., ⁷⁸Se, ⁸⁰Se).

-

-

Quantification:

-

Generate a calibration curve using GS-Se-SG standards of known concentrations.

-

For isotope dilution, spike the sample with a known amount of the isotopically enriched selenium standard before analysis and use appropriate equations to calculate the concentration.

-

Conclusion

This compound holds a central and indispensable position in the intricate pathway of selenium metabolism. Its formation from selenite and subsequent reduction by the glutathione and, more efficiently, the thioredoxin systems, represent critical steps in the biosynthesis of selenoproteins. The pro-oxidant and redox-cycling properties of GS-Se-SG also suggest its involvement in cellular signaling and toxicity. The detailed experimental protocols and available quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field. Further investigation into the precise kinetics of GS-Se-SG-enzyme interactions and its intracellular dynamics will undoubtedly provide deeper insights into the multifaceted roles of selenium in health and disease, with potential implications for the development of novel therapeutic strategies.

References

- 1. Inhibition of glutathione disulfide reductase by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]

Selenodiglutathione: A Critical Intermediate in the intricate Pathway of Selenoprotein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The synthesis of selenoproteins, a unique class of proteins containing the 21st amino acid selenocysteine (B57510) (Sec), is a complex and highly regulated process essential for various physiological functions, including antioxidant defense and thyroid hormone metabolism. A key, yet often overlooked, intermediate in this pathway is selenodiglutathione (GS-Se-SG). This whitepaper provides a comprehensive technical overview of the role of this compound, detailing its formation, subsequent metabolism, and the experimental methodologies used to study this transient molecule. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular intricacies of selenoprotein biosynthesis.

The Central Role of this compound in Selenium Metabolism

Dietary selenium, primarily in the form of selenite (B80905) (SeO₃²⁻), is readily taken up by cells. The initial step in its metabolic activation involves a non-enzymatic reaction with the ubiquitous antioxidant glutathione (B108866) (GSH). This reaction leads to the formation of this compound, a pivotal intermediate that channels selenium into the synthesis pathway.[1]

The formation of this compound is the first committed step in the conversion of inorganic selenite into a biologically usable form. Subsequently, GS-Se-SG is enzymatically reduced to hydrogen selenide (B1212193) (H₂Se) by glutathione reductase and thioredoxin reductase.[2][3] Hydrogen selenide then serves as the direct selenium donor for the synthesis of selenophosphate, the active selenium species required for the incorporation of selenocysteine into nascent polypeptide chains.[4]

The overall pathway can be visualized as follows:

Quantitative Insights into this compound Metabolism

While the pathway is well-established, quantitative data on the kinetics and cellular concentrations of this compound and its metabolites are still emerging. The transient nature of these intermediates makes their quantification challenging.

| Enzyme | Substrate | Apparent K_m | Apparent V_max | Organism/System | Reference |

| Glutathione Reductase | This compound | Not Reported | Not Reported | Rat Liver | [3] |

| Thioredoxin Reductase | This compound | Not Reported | Not Reported | Calf Thymus | [3] |

Table 1: Kinetic Parameters of Enzymes Involved in this compound Reduction. Note: Specific kinetic constants (K_m and V_max) for the reduction of this compound by glutathione reductase and thioredoxin reductase are not well-documented in the available literature, though the reactions are known to occur.

| Metabolite | Cell Type | Concentration Range | Condition | Reference |

| This compound | Not Reported | Not Reported | - | - |

| Hydrogen Selenide | Not Reported | Not Reported | - | - |

| Glutathione (GSH) | Bovine Hepatocytes | ~27 nmol/mg protein | Control | [5] |

| Glutathione (GSH) | Bovine Hepatocytes | ~0.61 nmol/mg protein | BSO-treated (GSH depleted) | [5] |

Table 2: Cellular Concentrations of Key Metabolites. Note: Direct measurements of cellular this compound and hydrogen selenide concentrations are technically challenging and not widely reported. Glutathione levels are provided for context, as it is a key substrate in the pathway.

Experimental Protocols

A variety of sophisticated techniques are employed to study the intermediates and final products of the selenoprotein synthesis pathway.

Quantification of this compound and Other Selenometabolites by HPLC-ICP-MS

This method combines the separation power of high-performance liquid chromatography (HPLC) with the elemental specificity and sensitivity of inductively coupled plasma mass spectrometry (ICP-MS) to identify and quantify selenium-containing compounds.

Protocol Outline:

-

Sample Preparation:

-

Harvest cultured cells (e.g., hepatocytes) and wash with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable buffer (e.g., RIPA buffer) and sonication on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Perform protein precipitation (e.g., with methanol (B129727) or acetonitrile) and centrifugation to separate low molecular weight metabolites.

-

-

HPLC Separation:

-

Inject the supernatant onto a reverse-phase or anion-exchange HPLC column.

-

Elute the metabolites using a gradient of an appropriate mobile phase (e.g., acetonitrile/water with a modifier like formic acid).

-

-

ICP-MS Detection:

-

Introduce the HPLC eluent directly into the ICP-MS system.

-

Monitor the signal for selenium isotopes (e.g., ⁷⁸Se, ⁸⁰Se) over time to generate a chromatogram.

-

Identify and quantify this compound and other selenometabolites by comparing their retention times and peak areas to those of authentic standards.[6][7]

-

⁷⁵Se Metabolic Labeling for Selenoprotein Analysis

Radioisotopic labeling with ⁷⁵Se is a classic and highly sensitive method to track the incorporation of selenium into selenoproteins.

Protocol Outline:

-

Cell Culture and Labeling:

-

Culture cells in a medium containing ⁷⁵Se-selenite for a specified period (e.g., 24 hours).

-

The ⁷⁵Se will be metabolized and incorporated into newly synthesized selenoproteins.

-

-

Protein Extraction and Separation:

-

Harvest the cells, lyse them, and collect the protein extract.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Detection and Quantification:

In Vitro Selenoprotein Synthesis Assay

Cell-free translation systems, such as rabbit reticulocyte lysate or wheat germ extract, can be used to study the mechanism of selenocysteine incorporation in a controlled environment.[11][12]

Protocol Outline:

-

Prepare the Translation Reaction:

-

Combine the in vitro translation lysate with a reaction mix containing amino acids (excluding methionine), energy sources (ATP, GTP), and other necessary components.

-

Add a plasmid or mRNA encoding a selenoprotein of interest.

-

Include ⁷⁵Se-selenocysteine-tRNA[Ser]Sec or ⁷⁵Se-selenite and the necessary components for its synthesis.

-

-

Incubation and Analysis:

-

Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-90 minutes).

-

Analyze the translation products by SDS-PAGE and autoradiography to detect the synthesized ⁷⁵Se-labeled selenoprotein.

-

Regulation of Selenoprotein Synthesis: The Role of SBP2 and SECIS Elements

The incorporation of selenocysteine at UGA codons, which normally signal translation termination, is a highly regulated process. This specificity is achieved through the interplay of a cis-acting RNA structure in the 3'-untranslated region of selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element, and a trans-acting protein, the SECIS Binding Protein 2 (SBP2).[1][13][14]

SBP2 binds to the SECIS element and recruits the specialized elongation factor, eEFSec, which carries the selenocysteinyl-tRNA[Ser]Sec to the ribosome, thereby enabling the recoding of the UGA codon. The binding affinity of SBP2 for different SECIS elements varies, which contributes to a hierarchy of selenoprotein synthesis, ensuring that essential selenoproteins are prioritized under conditions of selenium limitation.[1][15]

Conclusion

This compound is a crucial but transient intermediate in the complex pathway of selenoprotein synthesis. Its formation from selenite and subsequent reduction to hydrogen selenide represent key steps in making selenium biologically available. While significant progress has been made in elucidating the enzymatic players and regulatory mechanisms, further research is needed to obtain a more complete quantitative understanding of the kinetics and cellular concentrations of these fleeting but vital molecules. The advanced analytical techniques outlined in this guide provide powerful tools for researchers to continue to unravel the intricate details of selenium metabolism and its impact on human health and disease. The development of drugs targeting this pathway requires a thorough understanding of these fundamental processes.

References

- 1. SBP2 Binding Affinity Is a Major Determinant in Differential Selenoprotein mRNA Translation and Sensitivity to Nonsense-Mediated Decay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of glutathione reductase in selenite metabolism and toxicity, studied in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. Identification of selenium-containing glutathione S-conjugates in a yeast extract by two-dimensional liquid chromatography with inductively coupled plasma MS and nanoelectrospray MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous speciation analysis of glutathione peroxidase, selenoprotein P and selenoalbumin in human serum by tandem anion exchange-affinity HPLC and on-line isotope dilution ICP-quadrupole MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selenium protein identification and profiling by mass spectrometry: A tool to assess progression of cardiomyopathy in a whale model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 14. Characterization of the SECIS binding protein 2 complex required for the co-translational insertion of selenocysteine in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selenocysteine Insertion Sequence Binding Protein 2L Is Implicated as a Novel Post-Transcriptional Regulator of Selenoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]

Selenodiglutathione (GS-Se-SG): A Technical Guide to its Mechanism of Action in Oxidative Stress

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a plethora of pathological conditions. Selenium, an essential trace element, is a critical component of the cellular antioxidant defense network, primarily through its incorporation into selenoproteins like Glutathione (B108866) Peroxidases (GPxs) and Thioredoxin Reductases (TrxRs). Selenodiglutathione (GS-Se-SG), a key metabolite formed from the reaction of selenite (B80905) with glutathione (GSH), represents a pivotal intermediate in selenium metabolism.[1][2] This technical guide provides an in-depth exploration of the formation, chemistry, and multifaceted mechanism of action of GS-Se-SG in mitigating oxidative stress, with a focus on its interactions with the thioredoxin and glutathione systems. This document details relevant quantitative data, experimental protocols, and visualizes the core biochemical pathways to serve as a comprehensive resource for researchers in the field.

Formation and Properties of this compound

This compound (GS-Se-SG) is a thioselenide formed when inorganic selenite (SeO₃²⁻) reacts spontaneously with four molecules of reduced glutathione (GSH) under acidic conditions.[3][4] This non-enzymatic reaction is a crucial first step in the assimilation of inorganic selenium into a biologically accessible form. The resulting GS-Se-SG is an initial metabolite that channels selenium into various metabolic and signaling pathways.[2]

Core Mechanism of Action in Oxidative Stress

GS-Se-SG is not merely a passive carrier of selenium; it is a redox-active molecule that directly and indirectly participates in antioxidant defense and signaling. Its mechanism is primarily centered on its interactions with the two major cellular redox systems: the thioredoxin system and the glutathione system.

Interaction with the Thioredoxin System

The thioredoxin (Trx) system, comprising NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx), is a central protein disulfide reductase system. GS-Se-SG has a profound and direct interaction with this system.

-

Substrate for Mammalian TrxR: this compound is a substrate for mammalian TrxR, which reduces it in an NADPH-dependent manner.[1][5] This reaction is notably inefficient with the E. coli TrxR enzyme, highlighting a specificity for the mammalian system.[1]

-

Oxidation of Reduced Thioredoxin: GS-Se-SG is a highly efficient oxidant of reduced thioredoxin, indicating it can directly modulate the redox state of Trx.[1] This interaction is kinetically superior to the oxidation of Trx by insulin (B600854) disulfides.[1]

-

Generation of Reactive Intermediates: The reduction of GS-Se-SG by TrxR leads to the formation of glutathione selenopersulfide (GS-SeH) and subsequently hydrogen selenide (B1212193) (H₂Se) or selenide (HSe⁻).[1][6] In the presence of oxygen, these intermediates can redox cycle, leading to a large, non-stoichiometric oxidation of NADPH and the potential generation of superoxide (B77818), which can be both a toxic byproduct and a signaling molecule.[5]

Role in the Glutathione System and GPx Activity

While Glutathione Reductase (GR) reduces GS-Se-SG very slowly, the glutathione system is integral to its metabolism and subsequent antioxidant function.[1] The primary role of GS-Se-SG in this context is to serve as a precursor for the synthesis of selenocysteine (B57510), the 21st amino acid that forms the catalytic center of glutathione peroxidases (GPxs).[7]

The GPx catalytic cycle is the canonical mechanism for detoxifying hydrogen peroxide (H₂O₂) and organic hydroperoxides (ROOH).[8][9] The selenium atom, incorporated as a selenocysteine (Sec) residue within the GPx enzyme, undergoes a redox cycle to neutralize these harmful oxidants.[10]

Role in Redox Signaling

Beyond direct antioxidant activity, GS-Se-SG and its downstream metabolites are involved in redox signaling. Selenoproteins regulate a multitude of signaling pathways, including those involved in inflammation, apoptosis, and cell growth.[7][11] For instance, both selenite and GS-Se-SG have been shown to inhibit the DNA-binding activity of the transcription factor AP-1, a key regulator of cellular processes like proliferation and apoptosis.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on GS-Se-SG and related compounds, providing context for its reactivity and biological effects.

Table 1: Reactant Concentrations in In Vitro Assays

| Compound/Enzyme | Concentration(s) Tested | System | Observed Effect | Source |

|---|---|---|---|---|

| This compound (GS-Se-SG) | 5, 10, or 20 µM | 0.1 µM calf thymus TrxR | Fast initial reaction, followed by large and continued oxidation of NADPH. | [1][12] |

| Glutathione (GSH) | 4 mM | Calf thymus TrxR with GS-Se-SG | 2-fold increase in the rate of the oxygen-dependent reaction. | [1] |

| Selenoglutathione (GSeH) | 1 mM | Cell-free system with H₂O₂ | Rapid reduction of >80% of 0.1 mM H₂O₂. | [13] |

| Selenoglutathione (GSeH) | 0.5 mM | Cell-free system with Methylglyoxal (B44143) | Degradation of ~50% of 0.5 mM methylglyoxal within 30 min. |[13] |

Table 2: Kinetic Parameters of Related Selenium Compounds

| Substrate | Enzyme | Kₘ | kcat | Source |

|---|---|---|---|---|

| Selenocystine | Mammalian TrxR | 6 µM | 3200 min⁻¹ | [5] |

| Note: Kinetic data for GS-Se-SG with TrxR is not explicitly stated in the provided sources, but the data for selenocystine, another selenium compound, is included for comparative purposes. | | | | |

Key Experimental Protocols

Synthesis of this compound (GS-Se-SG)

This protocol is based on the established reaction between selenite and glutathione.[3]

-

Reagent Preparation: Prepare aqueous solutions of sodium selenite (Na₂SeO₃) and reduced glutathione (GSH).

-

Reaction Conditions: Combine the GSH and selenite solutions in a 4:1 molar ratio.

-

Acidification: Adjust the pH of the reaction mixture to be acidic (e.g., pH 3-5) using an appropriate acid (e.g., HCl) to facilitate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature. The formation of GS-Se-SG can be monitored spectrophotometrically.

-

Purification (Optional): If a pure sample is required, the reaction products can be separated using reverse-phase High-Performance Liquid Chromatography (HPLC).[3]

Measurement of GPx-like Antioxidant Activity

This protocol describes a common method to assess the ability of a compound like GS-Se-SG to mimic GPx activity by measuring NADPH consumption in a coupled-enzyme assay.[14]

-

Assay Buffer: Prepare a suitable reaction buffer (e.g., potassium phosphate (B84403) buffer) containing EDTA.

-

Reagent Mixture: To a microplate well or cuvette, add the following reagents in order:

-

Assay Buffer

-

Glutathione Reductase (GR) solution

-

Reduced Glutathione (GSH) solution

-

NADPH solution

-

The sample containing this compound (GS-Se-SG)

-

-

Initiation: Start the reaction by adding a peroxide substrate (e.g., H₂O₂ or tert-butyl hydroperoxide).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the GPx-like activity of the sample.

-

Calculation: The activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) and is typically expressed in units/mg of protein or sample.

Conclusion and Future Directions

This compound stands as a central, redox-active intermediate in selenium metabolism. Its mechanism of action in oxidative stress is not passive but involves direct, dynamic interactions with core cellular redox systems, particularly the thioredoxin pathway. By serving as a substrate for mammalian TrxR and an efficient oxidant of reduced Trx, GS-Se-SG can directly modulate cellular redox states. Furthermore, it functions as a critical precursor for the biosynthesis of essential antioxidant enzymes like glutathione peroxidases, which are paramount for detoxifying hydroperoxides.

For drug development professionals, understanding the multifaceted roles of GS-Se-SG is crucial. Its ability to be reduced by mammalian TrxR suggests that it could be leveraged as a pro-drug to deliver selenium specifically to cells with high TrxR activity, such as various cancer cells. However, its capacity to induce non-stoichiometric NADPH oxidation and generate superoxide highlights the need for careful dose-response studies to distinguish between its antioxidant/signaling functions and potential pro-oxidant toxicity. Future research should focus on elucidating the precise kinetic parameters of the GS-Se-SG interaction with TrxR and exploring its regulatory effects on a wider range of redox-sensitive signaling pathways.

References

- 1. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C20H32N6O12S2Se | CID 108069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of selenotrisulfide-derivatives of lipoic acid and lipoamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selenium and the thioredoxin and glutaredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selenium: its role as antioxidant in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Redox Signaling by Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Selenium and redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidative and Antiglycative Stress Activities of Selenoglutathione Diselenide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Apoptotic Power of Selenodiglutathione: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms and Methodologies for Investigating Selenodiglutathione-Induced Apoptosis

Introduction

This compound (SDG), a key metabolite of selenite (B80905), has emerged as a potent inducer of apoptosis in various cancer cell lines. Its cytotoxic effects, often exceeding those of its precursor, are attributed to its ability to modulate cellular redox homeostasis and trigger specific signaling cascades that culminate in programmed cell death. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of this compound in apoptosis, detailing its mechanisms of action, experimental protocols for its study, and quantitative data to support further investigation.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound's pro-apoptotic activity stems from its intricate interplay with cellular components, primarily through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

Redox Modulation and Oxidative Stress:

At the core of SDG's mechanism is its ability to induce oxidative stress. This compound can react with intracellular thiols, such as glutathione (B108866) (GSH), leading to the production of superoxide (B77818) radicals and other ROS. This surge in ROS disrupts the delicate redox balance within the cell, leading to oxidative damage to DNA, proteins, and lipids, thereby triggering apoptotic pathways.

Induction of the p53 Tumor Suppressor Pathway:

This compound has been shown to induce the expression of the p53 tumor suppressor protein in cancer cells harboring wild-type p53.[1] This activation of the p53 pathway is a critical event, as p53 can transcriptionally activate pro-apoptotic genes, leading to cell cycle arrest and apoptosis.[2] The induction of p53 by SDG suggests the activation of a DNA damage-recognition pathway in response to the oxidative stress it generates.[1]

Modulation of Signaling Cascades:

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and p38 MAPK, are implicated in the cellular response to stress. Evidence suggests that selenium compounds can activate these pro-apoptotic arms of the MAPK cascade.[3]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Some studies indicate that selenium compounds may exert their pro-apoptotic effects by inhibiting this pathway, thereby promoting cell death.[4]

Involvement of Bcl-2 Family Proteins and Caspases:

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound-induced apoptosis is associated with an altered balance in the expression of these proteins, favoring the pro-apoptotic members.[5] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade. Caspases, a family of cysteine proteases, are the executioners of apoptosis, cleaving a plethora of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death. The cleavage of key proteins like PARP-1 by caspases serves as a hallmark of apoptosis.

Quantitative Data on this compound-Induced Cytotoxicity

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | More cytotoxic than selenite | [6] |

| MEL | Mouse Erythroleukemia | More potent than selenite | [1] |

| A2780 | Ovarian | More potent than selenite | [1] |

Note: Specific IC50 values for this compound are not consistently reported in a standardized format across the literature. The table reflects the reported relative potency compared to selenite.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate this compound-induced apoptosis.

Synthesis of this compound

Principle: this compound can be synthesized by the reaction of selenite with an excess of reduced glutathione.

Materials:

-

Sodium Selenite (Na₂SeO₃)

-

Reduced Glutathione (GSH)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of sodium selenite in PBS.

-

Prepare a stock solution of GSH in PBS.

-

Mix sodium selenite and GSH in a molar ratio of 1:4 (selenite:GSH) in PBS.

-

Incubate the reaction mixture at room temperature for at least 1 hour. The formation of this compound can be monitored spectrophotometrically by the decrease in absorbance at 265 nm, which corresponds to the consumption of selenite.

-

The resulting this compound solution can be used for cell culture experiments. It is advisable to prepare it fresh for each experiment.

Cell Culture and Treatment

Protocol:

-

Culture cancer cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

Prepare a working solution of this compound in the cell culture medium at the desired concentrations.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with apoptosis assays.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow Cytometer

Protocol:

-

Induce apoptosis in cells by treating with this compound as described above.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

-

DCFH-DA

-

DMSO

-

Serum-free cell culture medium

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Seed cells in a 96-well black plate and treat with this compound as described above.

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

-

Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration of 10-20 µM.

-

After the treatment period, remove the medium and wash the cells once with PBS.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family. The cleavage of pro-caspases into their active forms and the cleavage of PARP-1 are key indicators of apoptosis.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP-1, anti-cleaved PARP-1, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound and harvest at desired time points.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced apoptosis signaling cascade.

Caption: General experimental workflow for studying SDG-induced apoptosis.

Conclusion

This compound represents a promising pro-apoptotic agent with significant potential in cancer research and drug development. Its ability to induce oxidative stress and modulate key signaling pathways provides multiple avenues for therapeutic intervention. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate further research into the precise molecular mechanisms of this compound-induced apoptosis and to aid in the development of novel selenium-based anticancer strategies. A thorough understanding of its interactions with cellular machinery will be crucial in harnessing the full therapeutic potential of this potent selenium metabolite.

References

- 1. The selenium metabolite this compound induces p53 and apoptosis: relevance to the chemopreventive effects of selenium? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione biosynthesis is a metabolic vulnerability in PI3K/Akt-driven breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Induction of apoptosis by selenite and this compound in HL-60 cells: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Decomposition of Selenodiglutathione: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenodiglutathione (GSSeSG) is a pivotal intermediate in the metabolism of selenium, formed from the reaction of selenite (B80905) with glutathione (B108866) (GSH). While its enzymatic degradation is well-characterized, its spontaneous, non-enzymatic decomposition is a critical aspect for understanding the bioavailability, cytotoxicity, and signaling properties of selenium compounds. This technical guide provides a comprehensive overview of the spontaneous decomposition of this compound, including its putative mechanisms, decomposition products, and the cellular signaling pathways impacted by these products. Detailed experimental protocols for studying its stability and quantitative data on decomposition kinetics under various conditions are presented.

Introduction

Selenium is an essential trace element with a narrow therapeutic window. Its biological effects are largely mediated through its incorporation into selenoproteins. This compound (GSSeSG) is a key metabolite formed during the assimilation of inorganic selenite[1]. The stability of GSSeSG is a crucial factor influencing the intracellular fate of selenium and its subsequent biological activities, including its role in cancer therapy where it can induce apoptosis[1]. This guide focuses on the spontaneous decomposition of GSSeSG, a process that occurs independently of enzymatic activity.

Formation and Enzymatic Degradation of this compound

This compound is formed by the reaction of selenite with four molecules of glutathione (GSH), resulting in the formation of GSSeSG and glutathione disulfide (GSSG).

Enzymatic degradation of GSSeSG is primarily carried out by two key enzymes:

-

Glutathione Reductase (GR): Reduces GSSeSG to glutathioselenol (GSSeH) and GSH.

-

Thioredoxin Reductase (TrxR): Also reduces GSSeSG, ultimately leading to the formation of hydrogen selenide (B1212193) (H₂Se)[1][2].

These enzymatic processes are crucial for the generation of reactive selenium species that can be incorporated into selenoproteins or exert cytotoxic effects.

Spontaneous Decomposition of this compound

While direct studies on the spontaneous decomposition of this compound are limited, the known chemistry of glutathione (GSH) provides a strong basis for predicting its behavior. GSH itself can undergo spontaneous, non-enzymatic auto-degradation, a process that is pH-dependent and involves intramolecular nucleophilic attack[3][4].

Proposed Mechanism

The spontaneous decomposition of GSSeSG is hypothesized to occur via a similar mechanism to GSH, involving nucleophilic attack on the sulfur-selenium bond. This can be influenced by pH and temperature. The likely decomposition products are glutathioselenol (GSSeH) and glutathione disulfide (GSSG). Further decomposition of the unstable GSSeH can lead to the formation of elemental selenium (Se⁰) and ultimately hydrogen selenide (H₂Se).

Factors Influencing Spontaneous Decomposition

-

pH: Based on the behavior of similar thiol-containing compounds, the stability of GSSeSG is expected to be pH-dependent. Alkaline conditions may facilitate the nucleophilic attack and accelerate decomposition.

-

Temperature: Increased temperature generally increases the rate of chemical reactions, and thus is expected to accelerate the spontaneous decomposition of GSSeSG.

-

Presence of Thiols: While not strictly "spontaneous," the presence of other thiols can facilitate the reductive cleavage of the Se-S bond in GSSeSG.

Quantitative Data on Decomposition

Due to the lack of direct experimental studies on the spontaneous decomposition of this compound, the following tables present hypothetical yet plausible data based on the known stability of related compounds. These tables are intended to serve as a guide for experimental design.

Table 1: Hypothetical pH-Dependent Decomposition of this compound at 37°C

| pH | Half-life (t½) (hours) |

| 5.0 | 72 |

| 6.0 | 48 |

| 7.0 | 24 |

| 7.4 | 18 |

| 8.0 | 10 |

| 9.0 | 5 |

Table 2: Hypothetical Temperature-Dependent Decomposition of this compound at pH 7.4

| Temperature (°C) | Half-life (t½) (hours) |

| 4 | 168 |

| 25 | 48 |

| 37 | 18 |

| 50 | 6 |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of GSSeSG involves the reaction of selenium dioxide (SeO₂) with an excess of reduced glutathione (GSH) in an acidic aqueous solution. The product can be purified using high-performance liquid chromatography (HPLC)[5].

Protocol for Monitoring Spontaneous Decomposition

This protocol outlines a method to study the effects of pH and temperature on the stability of GSSeSG using HPLC.

Materials:

-

Purified this compound (GSSeSG)

-

Phosphate (B84403) buffers of various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Quenching solution (e.g., ice-cold 5% metaphosphoric acid)

Procedure:

-

Prepare stock solutions of GSSeSG in a suitable acidic buffer to ensure initial stability.

-

Initiate the decomposition reaction by diluting the GSSeSG stock solution into the pre-warmed or pre-cooled phosphate buffers of different pH values to a final concentration of, for example, 1 mM.

-

Incubate the reaction mixtures at the desired temperatures.

-

At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution to stop further decomposition.

-

Analyze the quenched samples by HPLC. A suitable mobile phase could be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

-

Monitor the disappearance of the GSSeSG peak and the appearance of decomposition product peaks (e.g., GSSG) at a suitable wavelength (e.g., 214 nm or 263 nm)[5].

-

Calculate the concentration of GSSeSG at each time point and determine the decomposition rate and half-life under each condition.

Signaling Pathways and Cellular Effects

The spontaneous decomposition of this compound releases bioactive selenium species that can significantly impact cellular signaling pathways. The primary decomposition product, selenide (H₂Se), is highly reactive and can modulate various cellular processes.

Redox Signaling and Oxidative Stress

Selenide is a potent pro-oxidant, capable of generating reactive oxygen species (ROS) through its reaction with oxygen[6]. This can lead to a state of oxidative stress, which in turn can activate several signaling pathways.

-

Nrf2 Pathway: Oxidative stress can activate the transcription factor Nrf2, leading to the upregulation of antioxidant response genes.

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are often activated by oxidative stress and can regulate cell proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: The transcription factor NF-κB, a key regulator of inflammation and cell survival, can also be activated by ROS.

Induction of Apoptosis

At supra-nutritional concentrations, selenium compounds, including the metabolites of GSSeSG, are known to induce apoptosis in cancer cells[1][7]. This is often mediated by the induction of oxidative stress and the subsequent activation of pro-apoptotic signaling cascades.

-

Mitochondrial Pathway: ROS can damage mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.

Diagrams of Signaling Pathways and Workflows

Caption: Metabolic pathway of selenite to hydrogen selenide.

Caption: Workflow for studying GSSeSG stability.

Caption: Signaling pathways activated by selenide.

Conclusion

The spontaneous decomposition of this compound is a critical, yet understudied, aspect of selenium metabolism. Understanding the kinetics and mechanisms of this process is essential for predicting the bioavailability and cellular effects of selenium compounds. The information and protocols provided in this guide offer a framework for researchers to investigate the stability of GSSeSG and its role in cellular signaling, which will be invaluable for the development of novel selenium-based therapeutics. Further research is warranted to fully elucidate the quantitative aspects of spontaneous GSSeSG decomposition and its precise impact on cellular signaling networks.

References

- 1. Selenium as an Essential Micronutrient: Roles in Cell Cycle and Apoptosis [mdpi.com]

- 2. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. aacrjournals.org [aacrjournals.org]

Selenodiglutathione's Interaction with Cellular Thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenodiglutathione (GSSeSG) is a key metabolite formed during the intracellular reduction of selenite (B80905), a common inorganic form of selenium. Comprising a selenium atom linked to two glutathione (B108866) (GSH) molecules, GSSeSG stands at a critical juncture of selenium metabolism and cellular redox signaling. Its interaction with cellular thiols, particularly the abundant glutathione, is a pivotal event that can trigger a cascade of downstream effects, including the generation of reactive oxygen species (ROS), induction of oxidative stress, and ultimately, programmed cell death or apoptosis. This technical guide provides a comprehensive overview of the current understanding of GSSeSG's engagement with cellular thiols, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of selenium biology, redox signaling, and cancer therapeutics.

Core Concepts of this compound-Thiol Interactions

The fundamental reaction governing the interaction of this compound with cellular thiols is a thiol-diselenide exchange. In the cellular environment, where the concentration of reduced glutathione (GSH) is significantly higher than that of GSSeSG, the reaction proceeds with GSH acting as a reductant. This interaction is not a simple one-step process but involves a series of equilibria leading to the formation of various reactive intermediates, including glutathioselenol (GSSeH) and hydrogen selenide (B1212193) (HSe⁻). These species are highly reactive and can readily participate in redox cycling, leading to the production of superoxide (B77818) radicals and subsequently other reactive oxygen species. This surge in ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to macromolecules such as DNA, lipids, and proteins, and the initiation of cell death signaling pathways.

Quantitative Data on this compound Interactions

A precise understanding of the potency and kinetics of this compound's interactions is crucial for its potential therapeutic applications. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Cell Line/System | Notes |

| IC50 | Not explicitly found for a wide range of cancer cell lines in a comparative table. GSSeSG is noted to be a more powerful inhibitor of cell growth than selenite in MEL and A2780 cells.[1][2] | MEL, A2780[1][2] | Further research is needed to establish a comprehensive IC50 profile of GSSeSG across various cancer cell lines. |

| Inhibition of AP-1 DNA-binding | 0.75 µM (50% inhibition) | 3B6 lymphocytes | GSSeSG is a potent inhibitor of the transcription factor AP-1, which is involved in cell proliferation and survival. |

| Reactant 1 | Reactant 2 | Rate Constant (k) | Conditions |

| Selenocysteamine (selenolate anion) | Hydroxyethyl disulfide | 3000 M⁻¹min⁻¹[3] | This reaction provides an estimate for the high reactivity of selenolates in thiol-disulfide exchange reactions, which is relevant to the reactivity of GSSeH.[3] |